molecular formula C8H9N3O5 B098666 2-(2,6-Dinitrophenylamino)ethanol CAS No. 16242-42-5

2-(2,6-Dinitrophenylamino)ethanol

Cat. No. B098666
Key on ui cas rn: 16242-42-5
M. Wt: 227.17 g/mol
InChI Key: UIVZLKQKTUZDSE-UHFFFAOYSA-N
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Patent
US05589476

Procedure details

25 g (0.123 mol) of 1-chloro-2,6-dinitrobenzene are placed in a three-necked, round-bottomed flask containing 180 ml of ethanol. The reaction mixture is heated to 70° C., 22.3 g (0.365 mol) of ethanolamine are added dropwise over 15 minutes and the mixture is left stirring at this temperature for 30 minutes. The temperature of the reaction mixture is left to return to room temperature and 1 liter of water is then added. The product crystallizes, is sucked dry, is washed with water and is dried. There are obtained 25 g of product which is used as is in the following stage.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C(O)C.[CH2:17]([CH2:19][NH2:20])[OH:18]>O>[N+:11]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH:20][CH2:19][CH2:17][OH:18])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
22.3 g
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
The temperature of the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The product crystallizes
CUSTOM
Type
CUSTOM
Details
is sucked dry
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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